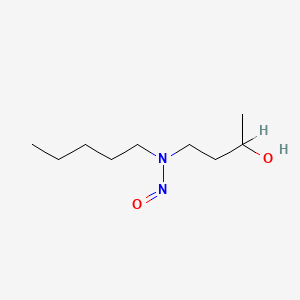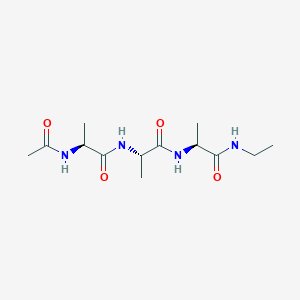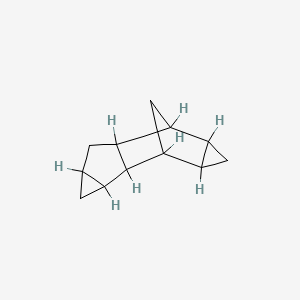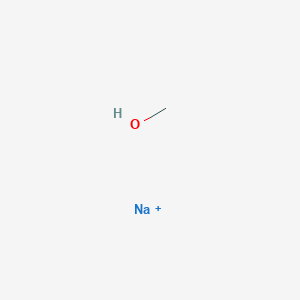![molecular formula C14H18O6 B14427133 2,2'-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid) CAS No. 85629-92-1](/img/structure/B14427133.png)
2,2'-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid) is an organic compound with the molecular formula C10H10O6 and a molecular weight of 226.18 g/mol . . This compound is characterized by the presence of two acetic acid groups attached to a 1,3-phenylenebis(oxy) backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid) typically involves the reaction of resorcinol with chloroacetic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include:
Temperature: The reaction is usually conducted at elevated temperatures to facilitate the reaction.
Catalysts: Acidic or basic catalysts may be used to enhance the reaction rate.
Solvents: Common solvents include water or organic solvents like ethanol.
Industrial Production Methods
In an industrial setting, the production of 2,2’-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid) involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:
Continuous Stirred-Tank Reactors (CSTR): To maintain consistent reaction conditions.
Purification Steps: Such as crystallization or distillation to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens or nitrating agents.
Major Products
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2,2’-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its therapeutic properties.
Industry: Utilized in the production of polymers and resins.
Mécanisme D'action
The mechanism of action of 2,2’-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid) involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibiting or activating enzymatic reactions.
Interact with Receptors: Modulating signal transduction pathways.
Affect Cellular Processes: Influencing cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Resorcinol: A precursor in the synthesis of 2,2’-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid).
Chloroacetic Acid: Used in the synthesis process.
Other Phenylenebis(oxy) Compounds: Such as 2,2’-[1,4-Phenylenebis(oxy)]bis(2-methylpropanoic acid).
Uniqueness
2,2’-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Propriétés
Numéro CAS |
85629-92-1 |
|---|---|
Formule moléculaire |
C14H18O6 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
2-[3-(2-carboxypropan-2-yloxy)phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C14H18O6/c1-13(2,11(15)16)19-9-6-5-7-10(8-9)20-14(3,4)12(17)18/h5-8H,1-4H3,(H,15,16)(H,17,18) |
Clé InChI |
LORBAVYHMOPDGL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)O)OC1=CC(=CC=C1)OC(C)(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide](/img/structure/B14427071.png)



![2H-Pyran, 2-[1,1-dimethyl-3-(phenylsulfonyl)propoxy]tetrahydro-](/img/structure/B14427108.png)

![2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14427120.png)





